molecular formula C17H15ClN2O3S B2819097 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine CAS No. 862736-78-5

4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine

Cat. No.: B2819097
CAS No.: 862736-78-5
M. Wt: 362.83
InChI Key: FYZGOPDQMLHKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine, also known as CSPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antiviral Activity

4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine and its derivatives have been studied for their synthesis methods and potential antiviral activities. For example, a study on 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, showed some compounds possessing anti-tobacco mosaic virus activity (Chen et al., 2010).

Spectral and Luminescence Properties

Research on 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives, including 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides, focused on their spectral and luminescence properties. These studies contribute to understanding the electronic effects and solvation fluorochromia in polar solvents, demonstrating the potential of these compounds in various scientific applications (Fedyunyaeva & Shershukov, 1993).

Antimicrobial Agents

Compounds derived from this compound, such as those synthesized from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have been explored as antimicrobial agents. Their efficacy against various bacterial and fungal strains highlights their potential in developing new antimicrobial treatments (Sah et al., 2014).

Type II Diabetes Drug Candidates

A study on S-substituted derivatives of 1,2,4-triazol-3-thiol, which utilize 4-chlorobenzene sulfonyl chloride, a related compound, indicates their potential as drug candidates for treating type II diabetes. These compounds showed significant inhibition of the α-glucosidase enzyme, which is crucial for diabetes management (ur-Rehman et al., 2018).

Synthesis of Aryl Halides and Aryl Triflates

Research into the palladium-catalyzed amination of aryl halides and aryl triflates, including compounds like N-Methyl-N-(4-Chlorophenyl)Aniline, contributes to the field of organic synthesis. Such studies are crucial for the development of new synthetic methodologies in chemistry (Wolfe & Buchwald, 2003).

In Vitro Anticancer Evaluation

The in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives, including those with 4-chlorophenyl groups, has shown promising results against various human tumor cell lines. This highlights the potential of these compounds in cancer research and treatment development (Kattimani et al., 2013).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZGOPDQMLHKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.